

Scopolamine N-oxide Hydrobromide: USP vs. EP Standard Requirements & Impurity Profiling

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Compound of Interest

Compound Name: *Scopolamine N-oxide hydrobromide*

CAS No.: 6106-81-6

Cat. No.: B1200205

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Executive Summary

Scopolamine N-oxide (Genoscolamine) is the primary oxidative degradation product of Scopolamine Hydrobromide (Hyoscine Hydrobromide). Its control is critical for stability indicating assays. While both USP and EP mandate strict limits for this compound, they differ in nomenclature, specific impurity designations, and reference standard strategies.

- **USP Approach:** Treats Scopolamine N-oxide primarily under "Organic Impurities" with a generic limit for individual unspecified impurities, utilizing USP Scopolamine Hydrobromide RS and USP Norscolamine RS as the primary system suitability markers.
- **EP Approach:** Refers to the parent compound as Hyoscine Hydrobromide.^{[1][2][3][4]} Scopolamine N-oxide is often monitored as a specified or unspecified impurity depending on the specific monograph version (often falling under "Any other impurity"), distinct from Impurity A (Norhyoscine) and Impurity B (Apohyoscine).

Regulatory Framework & Specification Comparison

The following table contrasts the requirements for Scopolamine N-oxide when analyzed as an impurity within the Scopolamine Hydrobromide API.

Table 1: USP vs. EP Specification Comparison

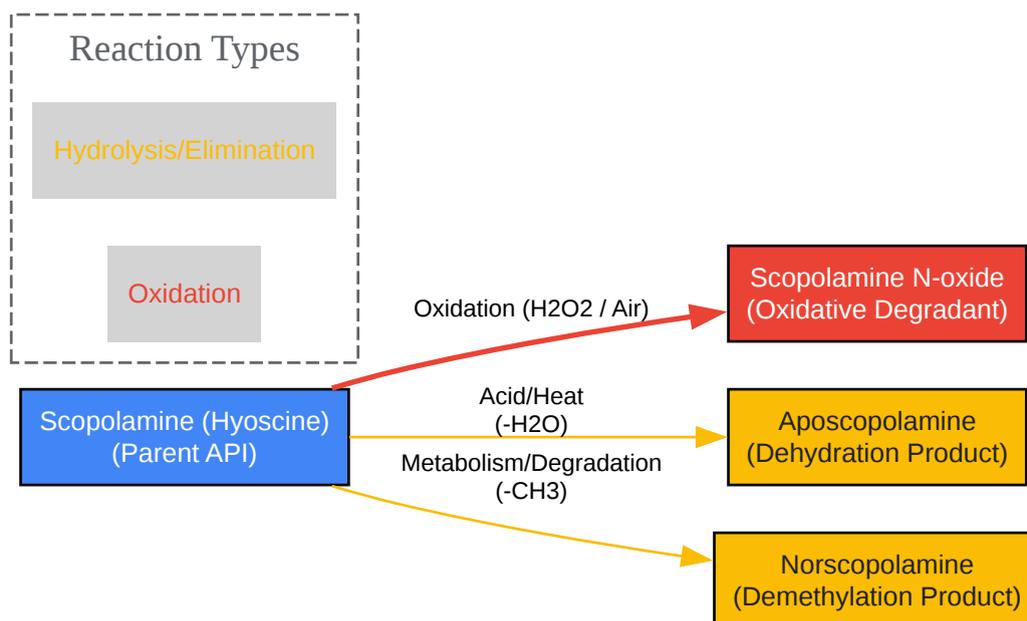
Feature	USP (United States Pharmacopeia)	EP (European Pharmacopoeia)
Primary Name	Scopolamine N-oxide	Hyoscine N-oxide
CAS Number	97-75-6 (Free base) / 6106-81-6 (HBr salt)	97-75-6 (Free base) / 6106-81-6 (HBr salt)
Monograph Context	Scopolamine Hydrobromide	Hyoscine Hydrobromide
Impurity Designation	Unspecified / "Any other individual impurity"	Often "Any other impurity" (Distinct from Impurities A, B, C, D)
Acceptance Criteria	NMT 0.1% (Individual)	NMT 0.1% (Unspecified/Other)
Total Impurity Limit	NMT 0.7%	NMT 0.7%
Primary RS Used	USP Scopolamine Hydrobromide RSUSP Norscopolamine RS	Hyoscine Hydrobromide CRSImpurity A (Norhyoscine) CRSImpurity B (Apothyoscine) CRS
Analytical Technique	HPLC (Ion-Pairing with SDS)	HPLC (Ion-Pairing with SDS)
Mobile Phase pH	3.3 (Phosphate Buffer)	2.5 - 3.3 (Varies by specific method version)

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Critical Insight: Unlike Apothyoscine (dehydration product) or Norscopolamine (demethylation product), Scopolamine N-oxide is formed via oxidation. It is significantly more polar than the parent drug, leading to earlier elution in Reverse Phase (RP) systems.

Chemical Degradation & Formation Pathway

Understanding the origin of Scopolamine N-oxide is essential for controlling it during stability studies. The N-oxidation occurs at the tertiary amine of the tropane ring.



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Figure 1: Degradation pathways of Scopolamine. The N-oxide pathway is driven by oxidative stress.

Experimental Protocols: Impurity Profiling

To reliably detect Scopolamine N-oxide, you cannot rely on standard C18 methods without ion-pairing reagents due to the molecule's basicity and polarity. The following protocol synthesizes the harmonized approach compatible with both USP and EP principles.

Method: Ion-Pair HPLC for Scopolamine Impurities

Objective: Separate Scopolamine N-oxide (polar) from Scopolamine (parent) and Aposcopolamine (non-polar).

1. Chromatographic Conditions

- Column: C8 or C18 (Octylsilyl or Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 μ m (e.g., USP L1 or L7).

- Mobile Phase:
 - Buffer: Dissolve 3.5 g of Sodium Dodecyl Sulfate (SDS) in 600 mL of phosphate buffer (pH 3.3).
 - Organic: Acetonitrile.^{[5][6]}
 - Ratio: Buffer : Acetonitrile (approx. 60:40 or 70:30, adjusted for retention).
- Flow Rate: 1.5 - 2.0 mL/min.
- Detection: UV @ 210 nm.
- Temperature: 25°C.

2. System Suitability (Self-Validating Step)

Before running samples, you must verify resolution.

- Resolution Solution: Prepare a mix of Scopolamine HBr and Norscopolamine (or Aposcopolamine).
- Requirement: Resolution (R) > 1.5 between the critical pair.
 - Note: Scopolamine N-oxide typically elutes before Scopolamine due to the polar N-oxide group.

3. Sample Preparation

- Diluent: Mobile Phase.^[5]
- Concentration: 2.0 mg/mL (for impurity detection).

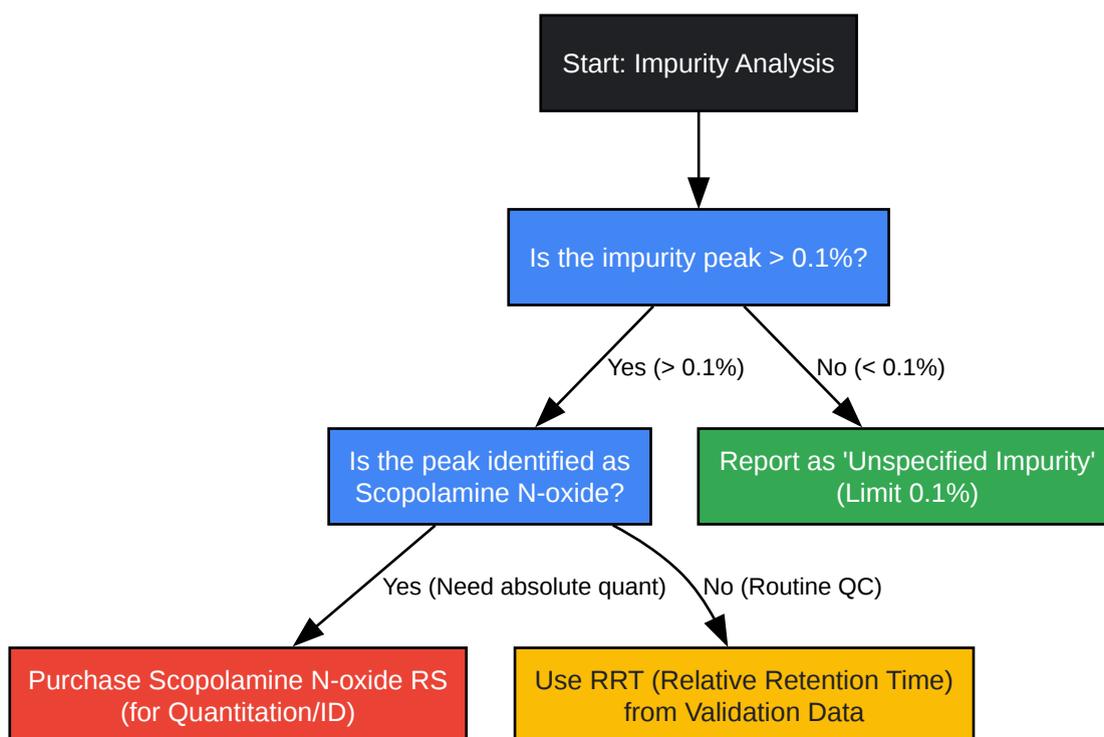
Analytical Logic

The Sodium Dodecyl Sulfate (SDS) acts as an ion-pairing agent. The anionic SDS binds to the cationic tertiary amine of Scopolamine, increasing its retention on the hydrophobic column.

- Scopolamine N-oxide: The N-oxide group reduces the basicity and alters the ion-pairing interaction, causing a distinct retention shift (usually lower retention time) compared to the parent.

Decision Matrix: Selecting the Right Standard

When should you buy the specific "Scopolamine N-oxide" reference standard versus just using the parent USP/EP RS?



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Figure 2: Decision matrix for handling Scopolamine N-oxide excursions in QC.

References

- USP Monograph: Scopolamine Hydrobromide. United States Pharmacopeia.[2][7]
- EP Monograph: Hyoscine Hydrobromide. European Pharmacopoeia (Ph.[7] Eur.).
- PubChem: Scopolamine N-oxide (Compound Summary). National Center for Biotechnology Information.

- Sigma-Aldrich: **Scopolamine N-oxide hydrobromide** Reference Substance.
- ResearchGate: Analysis of scopolamine and its related substances by HPLC. Acta Chromatographica, 2022.

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